Octahydroindolizin-2-ol
Overview
Description
Octahydroindolizin-2-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Scientific Research Applications
Octahydroindolizin-2-ol has diverse applications in scientific research:
Mechanism of Action
Safety and Hazards
Octahydroindolizin-2-ol is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizin-2-ol typically involves the reduction of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizin-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, NaBH4 in ethanol, LiAlH4 in ether.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully saturated derivatives.
Substitution: N-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound, which is less saturated and has different reactivity.
Pyrrolizidine: Another bicyclic nitrogen-containing heterocycle with distinct biological activities.
Quinolizidine: A related structure with applications in medicinal chemistry.
Uniqueness
Octahydroindolizin-2-ol is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCBPYOPMRTLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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